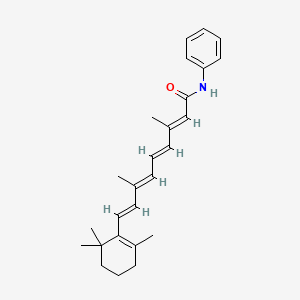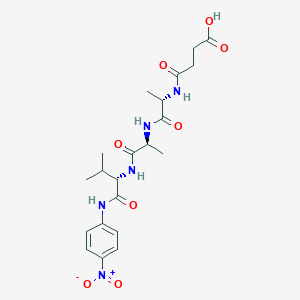
N-Succinil-Ala-Ala-Val p-nitroanilida
Descripción general
Descripción
N-Succinyl-Ala-Ala-Val p-nitroanilide, also known as N-Succinyl-Ala-Ala-Val p-nitroanilide, is a useful research compound. Its molecular formula is C21H29N5O8 and its molecular weight is 479.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Succinyl-Ala-Ala-Val p-nitroanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Succinyl-Ala-Ala-Val p-nitroanilide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sustrato de Elastasa
“N-Succinil-Ala-Ala-Val p-nitroanilida” se utiliza como sustrato de elastasa . La elastasa es una enzima que descompone la elastina, un componente clave de la matriz extracelular en los tejidos. Este compuesto se puede utilizar en investigación para estudiar la actividad de la elastasa y su papel en diversos procesos biológicos y enfermedades.
Sustrato de Proteasa
Este compuesto también se utiliza como sustrato de proteasa . Las proteasas son enzimas que descomponen proteínas y péptidos. Al usar “this compound” como sustrato, los investigadores pueden estudiar la actividad de varias proteasas, que desempeñan funciones cruciales en numerosos procesos biológicos, incluida la digestión, la respuesta inmune, la progresión del ciclo celular y la apoptosis.
Ensayo de Cathepsina G
“this compound” se ha utilizado como sustrato para el ensayo de cathepsina G en lisados de médula ósea . La cathepsina G es una enzima proteasa que se encuentra en los neutrófilos, un tipo de glóbulo blanco. Esta enzima juega un papel en la respuesta inmune, y su actividad se puede estudiar utilizando este compuesto.
Ensayo de Subtilisina Carlsberg
Este compuesto se ha utilizado en el ensayo de actividad proteolítica de la serina proteasa subtilisina Carlsberg (SC) . La subtilisina Carlsberg es una serina proteasa producida por la bacteria
Mecanismo De Acción
Target of Action
N-Succinyl-Ala-Ala-Val p-nitroanilide is a synthetic peptide substrate primarily targeted towards elastase enzymes . These enzymes, including human and rat leukocyte elastases and porcine pancreatic elastases , play a crucial role in the breakdown of elastin, an important component of the extracellular matrix in tissues that require elasticity, such as the lungs, arteries, and skin.
Mode of Action
The compound interacts with its target enzymes through a process of hydrolysis . The elastase enzymes cleave the peptide bond in the substrate, leading to the release of p-nitroaniline . This interaction and the subsequent changes can be measured spectrophotometrically, providing a convenient method for assaying elastase activity .
Pharmacokinetics
The compound is known to be highly soluble, which could potentially impact its bioavailability .
Result of Action
The hydrolysis of N-Succinyl-Ala-Ala-Val p-nitroanilide by elastase enzymes results in the release of p-nitroaniline . This release can be measured spectrophotometrically, providing a quantitative readout of elastase activity . Therefore, the primary molecular and cellular effect of the compound’s action is the facilitation of elastase activity measurement.
Action Environment
The action of N-Succinyl-Ala-Ala-Val p-nitroanilide can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect enzyme activity and substrate solubility . Additionally, the presence of other molecules, such as inhibitors or activators of elastase, can also impact the compound’s efficacy. The compound’s stability may be affected by storage conditions, with optimal stability typically achieved when stored at low temperatures .
Análisis Bioquímico
Biochemical Properties
N-Succinyl-Ala-Ala-Val p-nitroanilide serves as a substrate for several proteases, including elastase and subtilisin . When these enzymes cleave the peptide bond in N-Succinyl-Ala-Ala-Val p-nitroanilide, p-nitroaniline is released, which can be detected spectrophotometrically due to its yellow color. This property makes N-Succinyl-Ala-Ala-Val p-nitroanilide an excellent tool for measuring protease activity in various biological samples . The compound interacts with enzymes by fitting into their active sites, where specific amino acid residues facilitate the cleavage of the peptide bond.
Cellular Effects
N-Succinyl-Ala-Ala-Val p-nitroanilide influences cellular processes primarily through its interaction with proteases. By serving as a substrate, it allows for the measurement of protease activity, which is crucial in understanding various cellular functions, including protein degradation, signal transduction, and immune responses . The cleavage of N-Succinyl-Ala-Ala-Val p-nitroanilide by proteases can impact cell signaling pathways and gene expression by modulating the levels of active enzymes and their substrates.
Molecular Mechanism
The molecular mechanism of N-Succinyl-Ala-Ala-Val p-nitroanilide involves its recognition and binding by proteases such as elastase and subtilisin . The compound’s peptide sequence fits into the enzyme’s active site, where catalytic residues facilitate the hydrolysis of the peptide bond. This reaction releases p-nitroaniline, which can be quantified to measure enzyme activity. The specificity of N-Succinyl-Ala-Ala-Val p-nitroanilide for certain proteases makes it a valuable tool for studying enzyme kinetics and inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of N-Succinyl-Ala-Ala-Val p-nitroanilide can influence its effectiveness as a substrate. The compound is generally stable when stored at low temperatures (e.g., -20°C) and protected from light . Over time, however, it may degrade, leading to reduced sensitivity in enzymatic assays. Long-term studies have shown that N-Succinyl-Ala-Ala-Val p-nitroanilide can maintain its activity for extended periods when stored properly, but periodic testing is recommended to ensure its reliability.
Dosage Effects in Animal Models
The effects of N-Succinyl-Ala-Ala-Val p-nitroanilide in animal models can vary depending on the dosage administered. At low doses, the compound is typically well-tolerated and effectively used to measure protease activity in various tissues . At higher doses, there may be potential toxic or adverse effects, including disruptions in normal cellular functions and metabolic processes. It is essential to determine the optimal dosage for each specific application to avoid any negative impacts on the animal models.
Metabolic Pathways
N-Succinyl-Ala-Ala-Val p-nitroanilide is involved in metabolic pathways related to protease activity. The compound is hydrolyzed by enzymes such as elastase and subtilisin, leading to the release of p-nitroaniline . This reaction is part of the broader metabolic processes involving protein degradation and turnover. The presence of N-Succinyl-Ala-Ala-Val p-nitroanilide can influence metabolic flux by altering the availability of substrates and the activity of proteases.
Transport and Distribution
Within cells and tissues, N-Succinyl-Ala-Ala-Val p-nitroanilide is transported and distributed based on its interactions with proteases and other binding proteins . The compound’s localization can affect its accessibility to enzymes and, consequently, its effectiveness as a substrate. Understanding the transport mechanisms and distribution patterns of N-Succinyl-Ala-Ala-Val p-nitroanilide is crucial for optimizing its use in biochemical assays.
Subcellular Localization
The subcellular localization of N-Succinyl-Ala-Ala-Val p-nitroanilide can influence its activity and function. The compound may be directed to specific cellular compartments or organelles where proteases are active . Targeting signals or post-translational modifications may play a role in directing N-Succinyl-Ala-Ala-Val p-nitroanilide to these locations, ensuring its availability for enzymatic reactions. Understanding these localization patterns can help in designing more effective experiments and interpreting results accurately.
Propiedades
Número CAS |
61043-47-8 |
|---|---|
Fórmula molecular |
C21H29N5O8 |
Peso molecular |
479.5 g/mol |
Nombre IUPAC |
4-[[1-[[1-[[3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H29N5O8/c1-11(2)18(21(32)24-14-5-7-15(8-6-14)26(33)34)25-20(31)13(4)23-19(30)12(3)22-16(27)9-10-17(28)29/h5-8,11-13,18H,9-10H2,1-4H3,(H,22,27)(H,23,30)(H,24,32)(H,25,31)(H,28,29) |
Clave InChI |
IFAOJWCXOQHSQT-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](C(C)C)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O |
SMILES canónico |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
Sinónimos |
3-CAAVNA 3-carboxypropionyl-Ala-Ala-Val-4-nitroanilide 3-carboxypropionyl-alanyl-alanyl-valine-4-nitroanilide 3-carboxypropionyl-alanyl-alanyl-valyl-4-nitroanilide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was N-Succinyl-Ala-Ala-Val p-nitroanilide used in this study?
A: N-Succinyl-Ala-Ala-Val p-nitroanilide is a synthetic peptide specifically recognized and cleaved by the enzyme elastase. When cleaved, this substrate releases p-nitroaniline, a colored compound that can be easily measured spectrophotometrically. [] This allows researchers to quantify elastase activity within a sample.
Q2: What did the researchers learn about elastase activity in patients with Sjögren's syndrome?
A: The study found significantly lower elastase activity in the gingival crevicular fluid (GCF) of patients with Sjögren's syndrome compared to patients with periodontitis. [] This suggests that elastase activity in GCF could be a potential indicator of periodontal health, even in patients with systemic conditions like Sjögren's syndrome.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



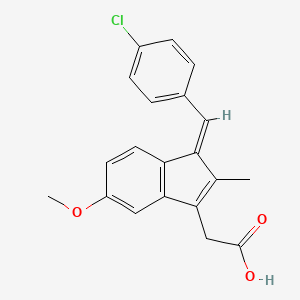
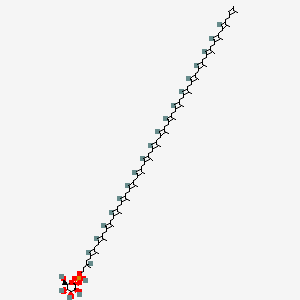

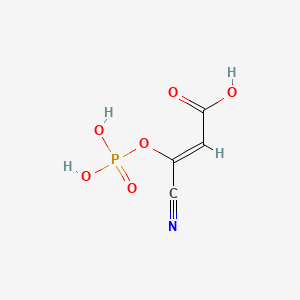
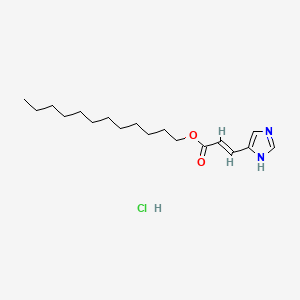
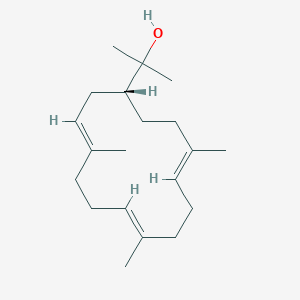
![(6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol](/img/structure/B1235749.png)
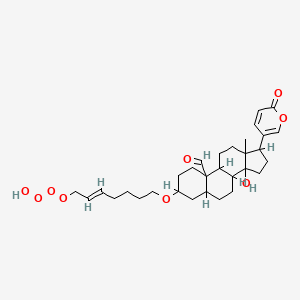
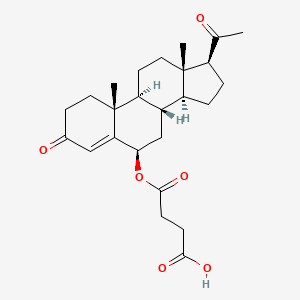

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate](/img/structure/B1235759.png)
![N,N-diethyl-2-[2-methyl-3-[2-(1-methyl-4-pyridin-1-iumyl)ethenyl]-1-indolyl]acetamide](/img/structure/B1235761.png)
